O-Acetylcamptothecin

描述

属性

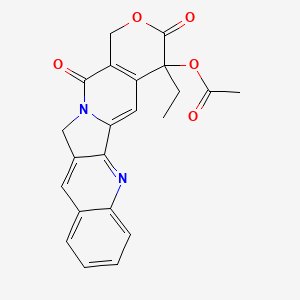

CAS 编号 |

7688-64-4 |

|---|---|

分子式 |

C22H18N2O5 |

分子量 |

390.4 g/mol |

IUPAC 名称 |

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] acetate |

InChI |

InChI=1S/C22H18N2O5/c1-3-22(29-12(2)25)16-9-18-19-14(8-13-6-4-5-7-17(13)23-19)10-24(18)20(26)15(16)11-28-21(22)27/h4-9H,3,10-11H2,1-2H3/t22-/m0/s1 |

InChI 键 |

ASVIEXKOXDCZDF-QFIPXVFZSA-N |

规范 SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C |

同义词 |

camptothecin-20(S)-acetate camptothecin-20-acetate O-acetylcamptothecin |

产品来源 |

United States |

Foundational & Exploratory

O-Acetylcamptothecin: A Technical Guide to its Discovery, Natural Sources, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of O-Acetylcamptothecin, a naturally occurring analogue of the potent anti-cancer agent Camptothecin. The document details its discovery, primary natural sources, and the molecular mechanisms underlying its cytotoxic effects. Quantitative data on related compounds, though sparse for the O-acetylated form itself, are presented to offer a comparative context. Furthermore, this guide outlines the experimental approaches for its isolation and characterization and illustrates the key signaling pathways involved in its mode of action through detailed diagrams. This comprehensive resource is intended to support researchers and professionals in the fields of oncology, natural product chemistry, and drug development.

Discovery and Natural Occurrences

This compound is a derivative of Camptothecin, a quinoline alkaloid first isolated in 1966 by M.E. Wall and M.C. Wani from the bark and stem of the Chinese tree Camptotheca acuminata[1]. While the discovery of Camptothecin is well-documented, the specific first identification of its 20-O-acetylated form is less explicitly detailed in readily available literature. However, subsequent phytochemical investigations have confirmed its presence as a natural constituent in several plant species.

Notably, 20-O-acetylcamptothecin has been isolated from the root barks and leaves of Camptotheca acuminata , the stems of Nothapodytes nimmoniana , and the roots of Nothapodytes pittosporoides [2]. These findings establish this compound as a naturally occurring analogue within the Camptothecin family of compounds.

Natural Sources of this compound and Related Alkaloids

| Plant Species | Part of Plant | Compound Isolated | Reference |

| Camptotheca acuminata | Root Bark, Leaves | 20-O-acetylcamptothecin | [2] |

| Nothapodytes nimmoniana | Stems | 20-O-acetylcamptothecin | [2] |

| Nothapodytes pittosporoides | Roots | 20-O-acetylcamptothecin | [2] |

While specific quantitative yield data for this compound is not extensively reported, studies on the parent compound, Camptothecin, in Nothapodytes nimmoniana have shown yields as high as 0.15% to 2.67% depending on the extraction methodology. This suggests that the concentration of this compound in these plant materials may be lower, necessitating sensitive analytical techniques for its quantification.

Experimental Protocols: Isolation and Characterization

The isolation and characterization of this compound from its natural sources involve a series of phytochemical techniques. While a universally standardized protocol is not available, the following methodology outlines a general approach based on established methods for the separation and identification of Camptothecin analogues.

General Workflow for Isolation and Analysis

Caption: A generalized workflow for the extraction, purification, and analysis of this compound from plant materials.

Methodological Details

Plant Material Preparation: Dried and powdered plant material (e.g., root bark of C. acuminata) is the starting point for extraction. A finer powder allows for more efficient solvent penetration and extraction of the target compound.

Extraction: The powdered plant material is typically extracted with an organic solvent such as methanol or ethanol at room temperature or under reflux for several hours. This process is often repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Purification: The crude extract is subjected to a series of purification steps. Liquid-liquid partitioning using immiscible solvents (e.g., n-hexane, ethyl acetate, and water) is a common first step to separate compounds based on their polarity. The fraction containing the Camptothecin analogues is then further purified using column chromatography over a stationary phase like silica gel. A gradient elution system with increasing solvent polarity is employed to separate the different compounds, and fractions are collected.

Analysis and Characterization: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors to a Camptothecin standard. Fractions of interest are then analyzed by High-Performance Liquid Chromatography (HPLC) for further purification and quantification.

For structural elucidation and confirmation, a combination of spectroscopic techniques is employed:

-

Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to determine the molecular weight and fragmentation pattern of the isolated compound, which is characteristic of the Camptothecin scaffold and the acetyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the precise chemical structure, including the position of the acetyl group at the C-20 hydroxyl function.

Signaling Pathways and Mechanism of Action

This compound, like its parent compound Camptothecin, exerts its cytotoxic effects by targeting the nuclear enzyme DNA topoisomerase I. Topoisomerase I plays a critical role in relieving torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.

Inhibition of Topoisomerase I

The mechanism of action involves the stabilization of the covalent complex formed between topoisomerase I and DNA. This "cleavable complex" prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, a highly lethal form of DNA damage for the cell.

Caption: The inhibitory action of this compound on the catalytic cycle of Topoisomerase I.

Downstream Apoptotic Signaling

The accumulation of DNA double-strand breaks triggers a cascade of cellular responses, ultimately leading to programmed cell death, or apoptosis. This process is mediated by complex signaling pathways that can be broadly categorized as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The DNA damage activates sensor proteins, which in turn activate transducer kinases such as ATM and ATR. These kinases phosphorylate a host of downstream targets, including the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair, or if the damage is too severe, it can initiate apoptosis.

The apoptotic signal converges on the mitochondria, leading to the release of cytochrome c. This event triggers the activation of a cascade of caspases, which are the executioners of apoptosis, leading to the systematic dismantling of the cell.

Caption: A simplified representation of the signaling cascade leading to apoptosis following Topoisomerase I inhibition by this compound.

Conclusion

This compound is a naturally occurring analogue of Camptothecin with a well-established mechanism of action as a topoisomerase I inhibitor. While its discovery is not as prominently documented as that of its parent compound, its presence in several plant species, including Camptotheca acuminata and Nothapodytes nimmoniana, is confirmed. The lack of extensive quantitative data and detailed public-domain isolation protocols for this compound specifically highlights an area for future research. A deeper understanding of its natural abundance and optimized extraction procedures could pave the way for its further investigation as a potential therapeutic agent or a lead compound for the development of novel anti-cancer drugs. The elucidation of its specific interactions within cellular signaling pathways may also reveal nuances in its activity compared to other Camptothecin derivatives, offering new avenues for targeted cancer therapy.

References

O-Acetylcamptothecin: A Technical Guide to its Mechanism of Action

Executive Summary

O-Acetylcamptothecin is a semi-synthetic derivative of the natural alkaloid Camptothecin (CPT), a potent anti-neoplastic agent. This document provides a detailed overview of its core mechanism of action, which is functionally identical to that of its parent compound. This compound's primary molecular target is human DNA Topoisomerase I (Top1), an essential enzyme for resolving DNA supercoiling during replication and transcription. By stabilizing the covalent Top1-DNA cleavage complex, the drug inhibits DNA re-ligation, leading to single-strand breaks. The collision of replication forks with these complexes converts them into cytotoxic double-strand breaks, triggering a cascade of cellular responses including cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis through both intrinsic and extrinsic pathways. This guide details these molecular interactions, outlines the key signaling pathways, presents quantitative efficacy data for the parent compound Camptothecin, and provides established protocols for key experimental validation.

Core Mechanism of Action: Topoisomerase I Inhibition

The primary mechanism of action for this compound is the inhibition of DNA Topoisomerase I (Top1).[1][2][3] Top1 relieves torsional stress in DNA by inducing transient single-strand breaks. The process involves a catalytic tyrosine residue of Top1 forming a covalent bond with the 3'-phosphate end of the broken DNA strand, allowing the intact strand to rotate before the nick is resealed.

This compound exerts its effect by binding to the Top1-DNA complex.[4] This binding event physically traps the enzyme in its cleavage-competent state, preventing the re-ligation of the DNA strand.[4] This results in the accumulation of stable "cleavable complexes," which are the primary lesion induced by the drug. During the S-phase of the cell cycle, the progression of the DNA replication fork collides with these trapped complexes, leading to the formation of irreversible and highly cytotoxic DNA double-strand breaks.

Downstream Cellular Consequences

The DNA damage induced by this compound triggers robust cellular responses, culminating in cell cycle arrest and apoptosis.

DNA Damage Response and Cell Cycle Arrest

The formation of double-strand breaks activates DNA damage sensors, most notably the Ataxia Telangiectasia Mutated (ATM) kinase. Activated ATM initiates a signaling cascade, phosphorylating and activating the checkpoint kinase Chk2. Chk2, in turn, phosphorylates and inactivates the phosphatase Cdc25C. Inactivation of Cdc25C prevents the dephosphorylation and activation of the Cyclin B1/CDK1 complex, which is essential for mitotic entry. This blockade results in a robust arrest of the cell cycle at the G2/M transition, providing the cell time to repair the DNA damage or commit to apoptosis.

Induction of Apoptosis

If DNA damage is too severe to be repaired, cells undergo programmed cell death, or apoptosis. Camptothecin and its derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: DNA damage leads to the activation of the tumor suppressor protein p53. p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins permeabilize the outer mitochondrial membrane, causing the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, triggering the assembly of the apoptosome and activating the initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to systematic cell dismantling.

-

Extrinsic Pathway: While less commonly the primary route for CPT, some studies show activation of death receptors. This involves the binding of ligands like FasL to their receptors (e.g., Fas), leading to the recruitment of the adaptor protein FADD and subsequent activation of the initiator caspase-8. Caspase-8 can directly activate executioner caspases or cleave the protein Bid into tBid, which links the extrinsic pathway to the intrinsic pathway by activating Bax/Bak at the mitochondria.

Quantitative Efficacy Data

| Cell Line | Cancer Type | IC50 (µM) | Comments |

| Cell-Free Assay | - | 0.68 | Inhibition of purified Topoisomerase I enzyme. |

| MCF-7 | Breast Cancer | 0.089 | Cell viability measured after 72h treatment. |

| HCC1428 | Breast Cancer | 0.448 | Cell viability measured after 72h treatment. |

| MDA-MB-231 | Breast Cancer | 0.040 | Cell viability measured after 72h treatment. |

| HT-29 | Colon Cancer | 0.037 - 0.048 | Cytotoxicity values in the nanomolar range. |

| HeLa | Cervical Cancer | 0.08 (µg/mL) | Anti-proliferative effect in a dose-dependent manner. |

Note: IC50 values are highly dependent on experimental conditions, including cell density, assay type, and incubation time.

Key Experimental Protocols

Validation of the mechanism of action of this compound involves several key in vitro experiments.

Topoisomerase I DNA Relaxation Assay

This cell-free assay directly measures the inhibition of Top1 enzymatic activity.

-

Principle: Top1 relaxes supercoiled plasmid DNA. An inhibitor prevents this relaxation. The different DNA topoisomers (supercoiled vs. relaxed) are then separated by agarose gel electrophoresis.

-

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine a reaction buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 0.5 mM EDTA), supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of this compound (or vehicle control).

-

Enzyme Addition: Add a predetermined amount of purified human Topoisomerase I to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a DNA loading dye containing a protein denaturant like SDS.

-

Electrophoresis: Load the samples onto a 1% agarose gel and run until DNA topoisomers are separated.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition is observed as a dose-dependent persistence of the faster-migrating supercoiled DNA band.

-

Cell Viability / Cytotoxicity (MTT) Assay

This assay is used to determine the IC50 value of the compound in cancer cell lines.

-

Principle: The mitochondrial reductase enzymes in viable, metabolically active cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.

-

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Remove the media and add fresh media containing MTT solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used to stain fixed cells. The cellular DNA content, which correlates with fluorescence intensity, is measured by a flow cytometer. Cells in G2/M have twice the DNA content of cells in G0/G1.

-

Methodology:

-

Treatment: Culture cells with this compound at a relevant concentration (e.g., near the IC50) for various time points (e.g., 12, 24, 48 hours).

-

Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, then store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells to remove ethanol. Resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software to model the resulting DNA content histogram and quantify the percentage of cells in each phase. An accumulation of cells in the G2/M peak indicates cell cycle arrest.

-

Apoptosis Assay (Annexin V / PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a membrane-impermeant DNA dye used to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).

-

Methodology:

-

Induction: Treat cells with this compound for a time period sufficient to induce apoptosis (e.g., 4-24 hours).

-

Harvesting: Collect all cells and wash them with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and a small amount of PI stock solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Acquisition: Analyze the stained cells immediately by flow cytometry.

-

Analysis: Quantify the cell populations: Viable (Annexin V- / PI-), Early Apoptotic (Annexin V+ / PI-), and Late Apoptotic/Necrotic (Annexin V+ / PI+).

-

References

O-Acetylcamptothecin and its Inhibition of Topoisomerase I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Acetylcamptothecin, a semi-synthetic derivative of the natural alkaloid camptothecin, is a potent inhibitor of human DNA topoisomerase I. This document provides an in-depth technical overview of the molecular pathway of topoisomerase I inhibition by this compound, its mechanism of action, and the downstream cellular consequences. Detailed experimental protocols for key assays used to characterize this inhibition are provided, along with a quantitative analysis of the inhibitory activity of camptothecin and its analogs. The structure-activity relationship of this class of compounds is also discussed.

Introduction to Topoisomerase I and Camptothecins

DNA topoisomerase I (Top1) is a critical nuclear enzyme responsible for relaxing DNA supercoiling, a necessary process for the progression of DNA replication and transcription.[1] The enzyme introduces transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before the enzyme reseals the break.[1]

Camptothecin and its analogs, including this compound, exert their cytotoxic effects by specifically targeting this catalytic cycle of Top1.[2] These compounds bind to the covalent binary complex formed between Top1 and DNA, stabilizing it and preventing the religation of the DNA strand.[3] This stabilized ternary complex (Top1-DNA-drug) creates a roadblock for the DNA replication machinery, leading to the formation of irreversible double-strand breaks and subsequent cell death, primarily in cells undergoing DNA synthesis (S-phase).[3]

The Molecular Pathway of Topoisomerase I Inhibition by this compound

The inhibitory action of this compound on topoisomerase I can be delineated in the following steps:

-

Binding to the Top1-DNA Complex: this compound does not bind to free Top1 or DNA alone. Instead, it intercalates into the DNA at the site of the Top1-mediated single-strand break and forms a stable ternary complex with the enzyme and the DNA.

-

Stabilization of the Cleavage Complex: The presence of this compound within this complex inhibits the religation of the cleaved DNA strand, effectively trapping the topoisomerase I enzyme in a covalent bond with the 3'-end of the DNA.

-

Collision with the Replication Fork: During the S-phase of the cell cycle, the advancing replication fork collides with the stabilized ternary complex. This collision converts the transient single-strand break into a permanent and highly cytotoxic double-strand break.

-

Induction of Cell Cycle Arrest and Apoptosis: The accumulation of double-strand breaks triggers a DNA damage response, leading to cell cycle arrest, typically in the G2/M phase, and the initiation of the apoptotic cascade.

Figure 1. The signaling pathway of Topoisomerase I inhibition by this compound.

Quantitative Analysis of Topoisomerase I Inhibition

| Compound | IC50 (nM) for Cytotoxicity (HT-29 cells) | Concentration for 1000-rad-equivalent DNA Damage (µM) |

| SN-38 | 8.8 | 0.037 |

| Camptothecin | 10 | 0.051 |

| 9-Aminocamptothecin | 19 | 0.085 |

| Topotecan | 33 | 0.28 |

| CPT-11 | > 100 | > 1 |

Table 1: Comparative cytotoxic and DNA damaging effects of camptothecin and its analogs.

Experimental Protocols

The following are detailed methodologies for two key in vitro assays used to characterize topoisomerase I inhibitors.

DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase I, which is the relaxation of supercoiled plasmid DNA.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)

-

This compound (or other test compounds) dissolved in DMSO

-

Sterile, nuclease-free water

-

Stop solution/loading dye (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

-

Agarose

-

1x TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare a 1% agarose gel in 1x TAE buffer.

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL final reaction volume:

-

2 µL of 10x Topoisomerase I reaction buffer

-

1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)

-

1 µL of this compound at various concentrations (or DMSO for control)

-

x µL of sterile, nuclease-free water to bring the volume to 19 µL

-

-

Add 1 µL of human Topoisomerase I (e.g., 10 units/µL) to each reaction tube, except for the negative control (add 1 µL of dilution buffer instead).

-

Mix gently and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of stop solution/loading dye.

-

Load the entire reaction mixture into the wells of the agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the gel length.

-

Stain the gel with ethidium bromide (0.5 µg/mL in 1x TAE buffer) for 15-30 minutes.

-

Destain the gel in water for 15-30 minutes.

-

Visualize the DNA bands under UV light and capture an image. Supercoiled DNA will migrate faster than relaxed DNA. The inhibition of relaxation is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA with increasing concentrations of the inhibitor.

Figure 2. Experimental workflow for the DNA Relaxation Assay.

DNA Cleavage Assay

This assay directly measures the ability of a compound to stabilize the Top1-DNA cleavage complex.

Materials:

-

Human Topoisomerase I

-

A short, double-stranded DNA oligonucleotide substrate with a known Top1 cleavage site, end-labeled with a radioisotope (e.g., ³²P) or a fluorescent tag.

-

10x Topoisomerase I reaction buffer

-

This compound (or other test compounds) dissolved in DMSO

-

Sterile, nuclease-free water

-

Stop solution (e.g., 1% SDS)

-

Proteinase K

-

Formamide loading dye (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

Urea

-

1x TBE buffer (89 mM Tris-borate, 2 mM EDTA)

-

Phosphorimager or appropriate fluorescence scanner

Procedure:

-

Prepare a denaturing polyacrylamide/urea gel in 1x TBE buffer.

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL final reaction volume:

-

2 µL of 10x Topoisomerase I reaction buffer

-

1 µL of end-labeled DNA oligonucleotide substrate

-

1 µL of this compound at various concentrations (or DMSO for control)

-

x µL of sterile, nuclease-free water to bring the volume to 19 µL

-

-

Add 1 µL of human Topoisomerase I to each reaction tube.

-

Mix gently and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 1 µL of 1% SDS.

-

Add 1 µL of Proteinase K (e.g., 10 mg/mL) and incubate at 50°C for 30-60 minutes to digest the Top1.

-

Add an equal volume (22 µL) of formamide loading dye.

-

Heat the samples at 95°C for 5 minutes to denature the DNA, then immediately place on ice.

-

Load the samples onto the denaturing polyacrylamide gel.

-

Perform electrophoresis at a constant power until the desired resolution of DNA fragments is achieved.

-

Dry the gel and expose it to a phosphor screen or scan for fluorescence.

-

The appearance of a shorter, cleaved DNA fragment indicates the stabilization of the cleavage complex. The intensity of this band will increase with higher concentrations of an effective inhibitor.

Structure-Activity Relationship

The antitumor activity of camptothecin analogs is highly dependent on their chemical structure. Key structural features that influence the activity of these compounds include:

-

The Lactone E-ring: The intact α-hydroxy lactone ring is essential for activity. Hydrolysis to the carboxylate form results in a significant loss of potency.

-

The 20-hydroxyl group: The (S)-configuration at the C-20 hydroxyl is crucial for the stabilization of the Top1-DNA complex.

-

Substitutions on the A and B rings: Modifications at positions 7, 9, 10, and 11 can modulate the potency, solubility, and pharmacokinetic properties of the compounds. For instance, the introduction of a hydroxyl group at position 10 in 10-hydroxycamptothecin is a key feature of many clinically relevant derivatives.

The acetylation of the 20-hydroxyl group in this compound likely serves as a prodrug strategy, where the acetyl group is hydrolyzed in vivo to release the active camptothecin.

Figure 3. Key structural features influencing the activity of camptothecin analogs.

Conclusion

This compound, as a derivative of camptothecin, is a potent topoisomerase I inhibitor that leverages the same fundamental mechanism of action as its parent compound and other clinically successful analogs. By stabilizing the Top1-DNA cleavage complex, it induces lethal DNA damage in proliferating cells. The detailed experimental protocols provided herein offer a robust framework for the in vitro characterization of this compound and other novel topoisomerase I inhibitors. While specific quantitative data for this compound's inhibitory potency is not widely published, the data for related compounds suggest that it is a highly active cytotoxic agent. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully elucidate its therapeutic potential.

References

A Comprehensive Structural Analysis of O-Acetylcamptothecin: A Technical Guide

Issued: November 25, 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-Acetylcamptothecin is a semi-synthetic derivative of Camptothecin, a potent quinoline-based alkaloid first isolated from the bark and stem of Camptotheca acuminata.[1] It is also found naturally in plants such as Nothapodytes nimmoniana.[1] As a member of the camptothecin family, its biological activity is primarily attributed to the inhibition of DNA topoisomerase I, an enzyme crucial for relaxing DNA supercoils during replication and transcription.[2] This inhibition leads to DNA damage and ultimately triggers apoptosis, or programmed cell death, in cancer cells.[2]

The addition of an acetyl group to the hydroxyl at the C-20 position modifies the parent compound's lipophilicity and pharmacokinetic properties. A thorough understanding of its three-dimensional structure is paramount for structure-activity relationship (SAR) studies and the rational design of new, more effective topoisomerase I inhibitors.

This technical guide provides a detailed overview of the structural analysis of this compound, summarizing its physicochemical properties and the spectroscopic data essential for its characterization. It includes predicted spectroscopic values based on its known structure, detailed experimental protocols for its synthesis and analysis, and diagrams illustrating key concepts and workflows.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data provides the foundational identity of the compound for further analytical investigation.

| Property | Value | Citation(s) |

| IUPAC Name | [(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] acetate | [1] |

| Synonyms | Camptothecin-20-acetate, 20-O-Acetylcamptothecin, NSC-95382 | |

| CAS Number | 7688-64-4 | |

| Molecular Formula | C₂₂H₁₈N₂O₅ | |

| Molar Mass | 390.4 g/mol | |

| Exact Mass | 390.12157168 Da |

Spectroscopic Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the following tables outline the predicted chemical shifts based on its known structure and established principles of NMR spectroscopy.

Table 3.1.1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~ 8.40 | Singlet | 1H | Aromatic C-H (Ring E, pyridone) |

| ~ 8.20 | Doublet | 1H | Aromatic C-H (Ring A) |

| ~ 7.95 | Doublet | 1H | Aromatic C-H (Ring A) |

| ~ 7.85 | Triplet | 1H | Aromatic C-H (Ring A) |

| ~ 7.70 | Triplet | 1H | Aromatic C-H (Ring A) |

| ~ 7.30 | Singlet | 1H | Aromatic C-H (Ring B) |

| ~ 5.50 | Doublet | 1H | Methylene (-O-CH₂-, lactone ring) |

| ~ 5.30 | Doublet | 1H | Methylene (-O-CH₂-, lactone ring) |

| ~ 2.20 | Singlet | 3H | Acetyl methyl (-O-CO-CH₃) |

| ~ 2.00 | Quartet | 2H | Ethyl methylene (-CH₂-CH₃) |

| ~ 1.00 | Triplet | 3H | Ethyl methyl (-CH₂-CH₃) |

Table 3.1.2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~ 170.0 | Carbonyl (C=O) | Ester carbonyl |

| ~ 167.5 | Carbonyl (C=O) | Lactone carbonyl |

| ~ 157.5 | Quaternary C | Aromatic C (Ring D/E) |

| ~ 152.0 | Quaternary C | Aromatic C (Ring D/E) |

| ~ 149.0 | Aromatic CH | Aromatic C (Ring E) |

| ~ 146.0 | Quaternary C | Aromatic C (Ring D/E) |

| ~ 131.0 | Aromatic CH | Aromatic C (Ring A) |

| ~ 130.0 | Quaternary C | Aromatic C (Ring A/B) |

| ~ 128.5 | Aromatic CH | Aromatic C (Ring A) |

| ~ 128.0 | Aromatic CH | Aromatic C (Ring A) |

| ~ 120.0 | Quaternary C | Aromatic C (Ring B) |

| ~ 96.0 | Aromatic CH | Aromatic C (Ring B) |

| ~ 77.0 | Quaternary C | Spiro C-20 |

| ~ 66.0 | Methylene (-CH₂-) | Lactone methylene (-O-CH₂-) |

| ~ 50.0 | Methylene (-CH₂-) | Pyridone methylene |

| ~ 32.0 | Methylene (-CH₂-) | Ethyl methylene (-CH₂-CH₃) |

| ~ 21.0 | Methyl (-CH₃) | Acetyl methyl (-O-CO-CH₃) |

| ~ 8.0 | Methyl (-CH₃) | Ethyl methyl (-CH₂-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show strong absorptions corresponding to its multiple carbonyl groups and aromatic systems.

Table 3.2.1: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3050 | C-H Stretch | Aromatic C-H |

| ~ 2970 | C-H Stretch | Aliphatic C-H (ethyl, methyl) |

| ~ 1745 | C=O Stretch | Ester carbonyl |

| ~ 1735 | C=O Stretch | α,β-unsaturated lactone carbonyl |

| ~ 1660 | C=O Stretch | Pyridone carbonyl |

| ~ 1610, 1550, 1470 | C=C Stretch | Aromatic ring system |

| ~ 1230 | C-O Stretch | Ester C-O |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound and its fragments. Using a soft ionization technique like electrospray ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Table 3.3.1: Predicted High-Resolution Mass Spectrometry Data

| m/z Value | Ion Formula | Description |

|---|---|---|

| 391.1294 | [C₂₂H₁₉N₂O₅]⁺ | Protonated molecular ion [M+H]⁺ |

| 349.1188 | [C₂₀H₁₇N₂O₄]⁺ | Loss of ketene (CH₂=C=O) from [M+H]⁺ |

| 331.1083 | [C₂₀H₁₅N₂O₃]⁺ | Loss of acetic acid (CH₃COOH) from [M+H]⁺ |

| 303.0770 | [C₁₈H₁₁N₂O₃]⁺ | Subsequent fragmentation of the lactone ring |

Crystallographic Data

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths, bond angles, and stereochemistry. This technique involves directing an X-ray beam onto a single crystal and analyzing the resulting diffraction pattern.

As of the date of this document, a detailed single-crystal X-ray diffraction structure for this compound is not publicly available in major crystallographic databases. Such a study would be invaluable for conclusively determining the conformation of the lactone ring and the orientation of the acetyl and ethyl groups at the C-20 chiral center.

Experimental Protocols

The following sections provide standardized protocols for the synthesis and structural analysis of this compound.

Synthesis Protocol: Acetylation of Camptothecin

This protocol describes a general method for the esterification of the C-20 hydroxyl group of camptothecin.

-

Dissolution: Dissolve Camptothecin (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Add acetic anhydride (1.5 equivalents) dropwise to the stirred solution at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into ice-cold water to precipitate the product and quench excess acetic anhydride.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl to remove pyridine, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound using column chromatography on silica gel to obtain the final product.

Sample Preparation for Structural Analysis

-

NMR Spectroscopy:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer the solution into a 5 mm NMR tube.

-

The sample is now ready for analysis on an NMR spectrometer.

-

-

IR Spectroscopy (ATR Method):

-

Place a small, solid sample of purified this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the infrared spectrum.

-

-

Mass Spectrometry (ESI Method):

-

Prepare a dilute stock solution of the sample (~1 mg/mL) in a high-purity solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Visualizations: Workflows and Mechanisms

Visual diagrams are crucial for understanding complex processes. The following have been generated using the Graphviz DOT language to illustrate key workflows and biological mechanisms relevant to this compound.

Figure 1. Experimental workflow for the structural analysis of this compound.

References

O-Acetylcamptothecin: A Technical Guide for Researchers

FOR RESEARCH USE ONLY

Introduction

O-Acetylcamptothecin is a semi-synthetic derivative of camptothecin, a natural alkaloid isolated from the bark and stem of Camptotheca acuminata. As a member of the camptothecin family of compounds, it exhibits significant antitumor activity by targeting DNA topoisomerase I, a crucial enzyme in DNA replication and transcription. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and relevant experimental protocols for this compound, intended for researchers, scientists, and drug development professionals.

Chemical Properties

This compound is chemically known as (S)-4-ethyl-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-4-yl acetate. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 7688-64-4 | [1][2] |

| Molecular Formula | C22H18N2O5 | [1][2] |

| Molecular Weight | 390.39 g/mol | [1] |

| Appearance | Powder | |

| Purity | 95-98% (HPLC) | |

| Storage Conditions | -20°C, sealed, in a ventilated, dry environment |

Mechanism of Action: Topoisomerase I Inhibition

This compound, like other camptothecin analogues, exerts its cytotoxic effects by inhibiting DNA topoisomerase I (Top1). Top1 plays a critical role in relieving torsional stress during DNA replication and transcription by inducing transient single-strand breaks.

The mechanism of inhibition involves the stabilization of the covalent Top1-DNA cleavage complex. This compound intercalates into this complex, preventing the re-ligation of the DNA strand. This trapped complex becomes a roadblock for the advancing replication fork, leading to the formation of irreversible double-strand DNA breaks. The accumulation of these DNA breaks triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately induces apoptosis (programmed cell death).

References

O-Acetylcamptothecin: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of O-Acetylcamptothecin (also known as camptothecin-20-acetate), a key derivative of the potent anti-cancer agent camptothecin. Understanding these fundamental physicochemical properties is critical for the effective formulation, delivery, and therapeutic application of this compound. This document summarizes available quantitative data, outlines detailed experimental protocols, and visualizes key processes to support research and development efforts.

Core Concepts: Solubility and Stability of this compound

This compound is a derivative of camptothecin, a naturally occurring quinoline alkaloid.[1] The addition of an acetyl group at the 20-hydroxyl position significantly influences its physicochemical properties, most notably its stability.

Stability Profile:

This compound demonstrates enhanced stability compared to its parent compound, camptothecin, and other derivatives, particularly under physiological conditions. The lactone ring of 20-O-acyl derivatives of camptothecin is substantially more stable at a physiological pH of 7.4 than the parent 20-OH form.[2] One study highlighted the "excellent stability" of the aliphatic ester analog, camptothecin-20(S)-acetate, in phosphate-buffered saline, human plasma, and blood, exhibiting "minimal hydrolysis" over many hours.[3] This increased stability is a crucial advantage, as the closed lactone ring is essential for the compound's anti-tumor activity. In contrast, the parent camptothecin is known to undergo hydrolysis of its lactone ring at neutral or basic pH, leading to an inactive carboxylate form.[4][5]

Solubility Profile:

Quantitative Data Summary

Due to the limited availability of direct quantitative data for this compound, the following table summarizes the solubility of the parent compound, camptothecin, to provide a general reference.

Table 1: Solubility of Camptothecin

| Solvent | Solubility (mg/mL) |

| DMSO | ~3 |

| Dimethylformamide (DMF) | ~2 |

| Chloroform/Methanol (4:1) | 5 |

| 1 N NaOH | 50 |

| Methanol | 50 |

| Aqueous Buffer (DMSO Co-solvent) | ~0.25 in 1:3 DMSO:PBS (pH 7.2) |

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of this compound. These protocols are based on established pharmaceutical analysis techniques and can be adapted for specific laboratory settings.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate buffer at various pH levels, ethanol, DMSO).

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the suspensions to settle.

-

Separate the saturated supernatant from the excess solid by centrifugation or filtration. Use a chemically inert filter (e.g., PTFE) to avoid adsorption of the compound.

-

-

Quantification:

-

Dilute the clear supernatant with a suitable solvent.

-

Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of this compound to ensure accurate quantification.

-

Diagram 1: Shake-Flask Solubility Assay Workflow

References

- 1. abmole.com [abmole.com]

- 2. 20-O-acylcamptothecin derivatives: evidence for lactone stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation of camptothecin-20(S)-glycinate ester prodrug under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-Cancer Potential of O-Acetylcamptothecin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Acetylcamptothecin, a semi-synthetic derivative of the natural alkaloid camptothecin (CPT), is a promising anti-cancer agent. Like its parent compound, this compound primarily functions as a topoisomerase I inhibitor, a critical enzyme in DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, it induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the in vitro anti-cancer potential of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining essential experimental protocols for its evaluation. The guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Mechanism of Action

This compound exerts its anti-neoplastic effects through a well-defined mechanism of action centered on the inhibition of DNA topoisomerase I.

-

Topoisomerase I Inhibition: Topoisomerase I relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. This compound binds to the enzyme-DNA complex, preventing the re-ligation of the broken DNA strand. This stabilized "cleavable complex" is the primary lesion induced by the drug.[1][2]

-

Induction of DNA Damage: The collision of the replication fork with the stabilized cleavable complex leads to the formation of irreversible double-strand DNA breaks. This significant DNA damage triggers a cascade of cellular responses.

-

Cell Cycle Arrest: In response to DNA damage, checkpoint pathways are activated, leading to cell cycle arrest, most prominently in the G2/M phase.[3] This pause allows the cell to attempt DNA repair; however, extensive damage pushes the cell towards apoptosis. Key proteins involved in this process include ATM, Chk2, and Cdc25C.[3]

-

Induction of Apoptosis: When DNA damage is irreparable, this compound induces programmed cell death (apoptosis). This is primarily mediated through the intrinsic or mitochondrial pathway. The process involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of O-acetylated camptothecin derivatives has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. Below is a summary of available data for a representative O-acetylated camptothecin derivative, Camptothecin-20(s)-O-(2-pyrazolyl-1)acetic ester (CPT6).

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) | Reference |

| MCF-7 | Breast Cancer | 72 | 0.46 ± 0.02 | [4] |

| HCT-8 | Colon Cancer | 72 | Not explicitly stated, but less sensitive than MCF-7 | |

| A549 | Non-small cell lung cancer | 72 | Not explicitly stated, but less sensitive than MCF-7 |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-cancer potential of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in the complete medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells treated with this compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound at the desired concentrations for a specified time. Harvest both adherent and floating cells, wash with PBS, and count.

-

Fixation: Resuspend the cell pellet (approximately 1 x 10^6 cells) in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Analysis by Western Blot

Western blotting can be used to detect changes in the expression of key apoptosis-related proteins, such as the Bcl-2 family and caspases.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence detection reagent

-

Imaging system

Protocol:

-

Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the in vitro anti-cancer activity of this compound.

Conclusion

This compound demonstrates significant in vitro anti-cancer potential, primarily through the inhibition of topoisomerase I, leading to DNA damage, cell cycle arrest, and apoptosis. The provided data and protocols offer a robust framework for the continued investigation and characterization of this and other camptothecin derivatives. Further research should focus on expanding the panel of cancer cell lines tested to establish a broader activity profile and on elucidating the finer details of the signaling pathways it modulates. Such studies will be instrumental in advancing this compound towards clinical development as a novel anti-cancer therapeutic.

References

O-Acetylcamptothecin in Cancer Research: A Technical Guide

Introduction

O-Acetylcamptothecin is a derivative of camptothecin (CPT), a natural alkaloid isolated from the bark of the Camptotheca acuminata tree.[1] Camptothecin and its analogues are a significant class of anticancer agents renowned for their unique mechanism of action targeting DNA topoisomerase I (Top1).[1][2] While extensive research has been conducted on clinically approved derivatives such as topotecan and irinotecan, specific preclinical data for this compound is less abundant in publicly available literature. This guide, therefore, provides a comprehensive technical overview based on the well-established principles of the camptothecin class of compounds. It will detail the core mechanism of action, relevant signaling pathways, representative preclinical data from closely related analogues, and standardized experimental protocols to aid researchers and drug development professionals in their work with this compound and similar molecules.

Core Mechanism of Action: Topoisomerase I Inhibition

The primary molecular target of this compound, like all camptothecins, is the nuclear enzyme DNA topoisomerase I.[2] Top1 plays a crucial role in cellular processes by relieving torsional stress in DNA that occurs during replication and transcription. It does this by creating transient single-strand breaks in the DNA, allowing the strand to rotate, and then resealing the break.[3]

Camptothecins exert their cytotoxic effects by binding to the covalent complex formed between Topoisomerase I and DNA (the "cleavable complex"). This binding event stabilizes the complex and prevents the re-ligation of the DNA strand. The key steps are:

-

Top1-DNA Cleavable Complex Formation: Top1 cleaves one strand of the DNA helix, forming a covalent bond between a tyrosine residue in the enzyme's active site and the 3'-phosphate end of the cleaved DNA strand.

-

Interfacial Inhibition: this compound intercalates at the DNA-enzyme interface, physically trapping the Top1-DNA complex.

-

Collision with Replication Machinery: During the S-phase of the cell cycle, the advancing DNA replication fork collides with this stabilized ternary complex.

-

DNA Double-Strand Breaks: This collision leads to the conversion of the initial single-strand break into a permanent and lethal double-strand break.

-

Cell Cycle Arrest and Apoptosis: The accumulation of these DNA double-strand breaks triggers a DNA damage response, leading to cell cycle arrest, typically in the S and G2/M phases, and subsequent induction of programmed cell death (apoptosis).

Signaling Pathways and Cellular Consequences

The DNA damage induced by this compound activates a cascade of signaling pathways that ultimately determine the cell's fate. The primary consequence is the initiation of the intrinsic apoptotic pathway.

References

The Pharmacokinetic Profile of O-Acetylcamptothecin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Acetylcamptothecin, a synthetic derivative of the potent anticancer agent camptothecin, represents a promising avenue for overcoming the pharmacological challenges associated with its parent compound. This technical guide provides a comprehensive overview of the anticipated pharmacokinetics of this compound, drawing upon existing knowledge of camptothecin and its analogues. Key areas covered include its absorption, distribution, metabolism, and excretion (ADME), with a focus on the stabilizing effect of the O-acetyl group on the crucial lactone ring. This document also outlines detailed experimental protocols for the analysis of this compound and visualizes key metabolic pathways and experimental workflows, offering a valuable resource for researchers in the field of oncology drug development.

Introduction

Camptothecin is a naturally occurring quinoline alkaloid that exhibits potent antitumor activity by inhibiting DNA topoisomerase I. However, its clinical utility has been hampered by poor water solubility and the pH-dependent instability of its active lactone E-ring, which hydrolyzes to an inactive carboxylate form at physiological pH. This compound (also known as camptothecin-20-O-acetate) is a derivative designed to improve the stability of the lactone ring, thereby potentially enhancing its therapeutic index. This guide synthesizes the available scientific information to provide a detailed understanding of the expected pharmacokinetic properties of this compound.

Core Pharmacokinetic Properties (Inferred)

While specific in vivo pharmacokinetic studies on this compound are not extensively available in public literature, its behavior can be largely inferred from its chemical structure and the well-documented pharmacokinetics of other camptothecin derivatives.

Absorption

The oral bioavailability of camptothecins is generally low and variable. This compound, being more lipophilic than camptothecin, may exhibit altered absorption characteristics.

Distribution

Following absorption, this compound is expected to distribute throughout the body. A significant factor in the distribution of camptothecins is the equilibrium between the active lactone and inactive carboxylate forms. A key advantage of the 20-O-acetyl modification is the substantial stabilization of the active lactone form at physiological pH, which is anticipated to lead to a higher proportion of the active compound in circulation and tissues compared to camptothecin.

Metabolism

The primary metabolic pathway for this compound is expected to be hydrolysis of the ester bond by carboxylesterases, ubiquitously present in the body, particularly in the liver, plasma, and various tissues. This enzymatic cleavage would release the active parent drug, camptothecin. This prodrug approach is a common strategy for improving the pharmacokinetic properties of camptothecins, as exemplified by irinotecan (CPT-11), which is hydrolyzed by carboxylesterases to its active metabolite, SN-38.

Excretion

The excretion of camptothecin and its metabolites occurs through both renal and biliary routes. The excretion profile of this compound would likely be a combination of the excretion of the prodrug itself and its primary metabolite, camptothecin.

Quantitative Data Summary

Due to the limited availability of direct pharmacokinetic studies on this compound, the following table presents a comparative summary of key parameters for camptothecin and its clinically relevant analogue, irinotecan, to provide context.

| Parameter | Camptothecin | Irinotecan (CPT-11) | This compound (Inferred) |

| Primary Metabolism | Hydroxylation | Hydrolysis by carboxylesterases to SN-38 | Hydrolysis by carboxylesterases to Camptothecin |

| Lactone Stability at pH 7.4 | Low | Moderate (as prodrug) | High |

| Plasma Protein Binding | High (primarily carboxylate form to albumin) | Moderate | Likely moderate to high |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the esterification of the 20-hydroxyl group of camptothecin.

Materials:

-

Camptothecin

-

Acetic anhydride

-

Pyridine (as solvent and catalyst)

-

Dichloromethane (DCM) as a co-solvent

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography elution

Procedure:

-

Dissolve camptothecin in a mixture of pyridine and DCM.

-

Add acetic anhydride to the solution at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvents under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

-

Collect the fractions containing this compound and evaporate the solvent to yield the final product.

-

Confirm the structure and purity using NMR and mass spectrometry.

In Vitro Hydrolysis Assay

This protocol is designed to evaluate the conversion of this compound to camptothecin in the presence of carboxylesterases.

Materials:

-

This compound

-

Human or rat liver microsomes (or purified carboxylesterase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., another stable camptothecin analogue)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Pre-incubate the liver microsomes or purified enzyme in phosphate buffer at 37°C.

-

Initiate the reaction by adding this compound to the incubation mixture.

-

At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentrations of this compound and camptothecin using a validated LC-MS/MS method.

-

Calculate the rate of hydrolysis.

Quantification of this compound in Biological Matrices (LC-MS/MS)

This protocol provides a general framework for the quantification of this compound in plasma. This compound (camptothecin-20-O-acetate) has been successfully used as an internal standard in LC-MS/MS methods for other camptothecin derivatives, indicating its suitability for such analysis.[1]

Sample Preparation:

-

To a 100 µL plasma sample, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically resolved compound).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Parameters (Example):

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized. For this compound (C22H18N2O5, MW: 390.39), potential transitions could be based on the parent ion [M+H]+ and characteristic fragment ions.

Visualizations

Figure 1: Proposed primary metabolic pathway of this compound.

Figure 2: General workflow for the quantification of this compound in plasma.

Figure 3: Lactone-carboxylate equilibrium of camptothecins and the stabilizing effect of O-acetylation.

Conclusion

This compound holds significant potential as a prodrug of camptothecin with an improved pharmacokinetic profile. The stabilization of the active lactone ring is a key feature that is expected to result in a greater therapeutic window. While direct in vivo pharmacokinetic data remains to be fully elucidated, the information presented in this guide, based on the behavior of related compounds, provides a strong foundation for further research and development. The experimental protocols outlined herein offer practical guidance for the synthesis and analysis of this compound, facilitating its continued investigation as a promising anticancer agent. Further preclinical and clinical studies are warranted to definitively characterize the pharmacokinetic and pharmacodynamic properties of this compound.

References

An In-depth Technical Guide on the Safety and Toxicity Profile of Camptothecin Analogs, with Reference to O-Acetylcamptothecin

Executive Summary

Camptothecin and its derivatives are potent anticancer agents that function by inhibiting DNA topoisomerase I, an enzyme essential for DNA replication and transcription.[1] This mechanism, while effective against rapidly dividing cancer cells, is also the primary source of their toxicity to healthy tissues. The clinical use of camptothecins is often limited by significant adverse effects, most notably myelosuppression and gastrointestinal toxicity.[2] This technical guide synthesizes the available preclinical and clinical data on the safety and toxicity of key camptothecin analogs to provide a framework for researchers, scientists, and drug development professionals.

Mechanism of Action and Toxicity

The fundamental mechanism of action for all camptothecin compounds involves the stabilization of the covalent complex between topoisomerase I and DNA.[1] This prevents the re-ligation of single-strand breaks generated during DNA replication, leading to the accumulation of DNA damage, particularly double-strand breaks when the replication fork collides with these complexes.[3][4] This DNA damage triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately induces apoptosis. The cytotoxicity of camptothecins is, therefore, intrinsically linked to their therapeutic efficacy.

Preclinical Toxicity Profile

The preclinical toxicity of camptothecin derivatives has been evaluated in various in vitro and in vivo models.

The cytotoxic potential of camptothecin analogs is typically assessed using cell-based assays, such as the MTT assay, which measures metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies.

| Compound | Cell Line | IC50 (nM) | Reference |

| Camptothecin | HT-29 (Colon) | 10 | |

| LOX (Melanoma) | 37-48 | ||

| SKOV3 (Ovarian) | 37-48 | ||

| SN-38 (Active metabolite of Irinotecan) | HT-29 (Colon) | 8.8 | |

| Topotecan | HT-29 (Colon) | 33 | |

| 9-Aminocamptothecin | HT-29 (Colon) | 19 | |

| Novel Derivative (2-47) | Jurkat (Leukemia) | 40 |

Table 1: In Vitro Cytotoxicity (IC50) of Camptothecin and its Derivatives in Various Human Cancer Cell Lines.

Animal studies are crucial for evaluating the systemic toxicity of camptothecin derivatives. These studies help to identify target organs for toxicity and determine a safe starting dose for clinical trials. For example, a study on the derivative CKD-602 in dogs identified dose-limiting toxicities and showed that continuous intravenous infusion could lead to more severe adverse effects compared to repeated intravenous dosing. Common findings in animal studies include body weight loss, and at higher doses, mortality.

Clinical Safety and Toxicity Profile

The clinical safety profile of camptothecins is well-characterized through extensive clinical trials. The most common dose-limiting toxicities are hematological and gastrointestinal.

Myelosuppression is a major and frequent adverse effect of camptothecin therapy. This is due to the inhibition of DNA replication in the rapidly dividing hematopoietic progenitor cells in the bone marrow.

| Adverse Event | Topotecan Frequency | Irinotecan Frequency | Severity (Grade ≥3) | Reference |

| Neutropenia | Up to 97% | ~80% | Common (Topotecan: up to 83.4%; Irinotecan: ~51.6%) | |

| Leukopenia | 97% | N/A | Common (Topotecan: 29.1%) | |

| Anemia | Up to 94% | N/A | Common (Topotecan: 30.9%) | |

| Thrombocytopenia | Up to 74% | N/A | Common (Topotecan: 29.1%) | |

| Febrile Neutropenia | 28% | N/A | Significant complication |

Table 2: Common Hematological Adverse Events Associated with Topotecan and Irinotecan in Clinical Trials. (N/A: Not available in the provided search results)

Gastrointestinal side effects are also very common and can be dose-limiting.

| Adverse Event | Topotecan Frequency | Irinotecan Frequency | Severity (Grade ≥3) | Reference |

| Diarrhea | Common | ~87% | Can be severe (Irinotecan: 13.7%) | |

| Nausea and Vomiting | Common | ~78% | Generally manageable | |

| Stomatitis | Common | N/A | Can affect quality of life | |

| Abdominal Pain | Common | N/A | - |

Table 3: Common Gastrointestinal Adverse Events Associated with Topotecan and Irinotecan in Clinical Trials. (N/A: Not available in the provided search results)

Other notable adverse events include fatigue, alopecia (hair loss), and anorexia.

Signaling Pathways in Camptothecin-Induced Toxicity

The primary signaling pathway activated by camptothecin-induced toxicity is the DNA Damage Response (DDR) pathway.

Caption: Camptothecin-Induced DNA Damage Response Pathway.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (e.g., O-Acetylcamptothecin) in culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Include appropriate controls: vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add MTT solution (e.g., 10 µL of 5 mg/mL solution) to each well.

-

Incubate for an additional 2-4 hours at 37°C to allow for formazan crystal formation.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

-

Caption: Experimental Workflow for In Vitro Cytotoxicity MTT Assay.

Conclusion

The safety and toxicity profile of camptothecin derivatives is intrinsically linked to their mechanism of action as topoisomerase I inhibitors. The primary toxicities observed in preclinical and clinical settings are myelosuppression and gastrointestinal adverse events. While specific data for this compound is lacking, it is reasonable to anticipate a similar toxicity profile. The quantitative data, mechanistic pathways, and experimental protocols provided in this guide offer a comprehensive resource for the continued research and development of this important class of anticancer agents. Rigorous toxicological evaluation will be essential to determine the therapeutic index of any new camptothecin analog.

References

Methodological & Application

Application Notes and Protocols for O-Acetylcamptothecin Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the cytotoxicity of O-Acetylcamptothecin, a derivative of the potent anti-cancer agent Camptothecin. The information herein is intended to guide researchers in setting up and executing a robust in vitro cytotoxicity assay.

Introduction

This compound is a semi-synthetic derivative of Camptothecin (CPT), a naturally occurring quinoline alkaloid. Camptothecin and its analogues are renowned for their anti-neoplastic activity, which stems from their ability to inhibit DNA topoisomerase I.[1][2] This enzyme plays a crucial role in relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, Camptothecins lead to DNA strand breaks, which in turn trigger cell cycle arrest and apoptosis.[3]

This compound, with an acetyl group at the 20-hydroxyl position, is often considered a prodrug of Camptothecin. The ester linkage is designed to be hydrolyzed in vivo to release the active parent compound. Consequently, the in vitro cytotoxicity of this compound may be lower than that of Camptothecin, as its activity is dependent on the rate of hydrolysis to the active form.

This document outlines a standardized protocol for assessing the cytotoxic effects of this compound using a common colorimetric method, the MTT assay. Additionally, it provides a framework for data analysis and visualization of the underlying molecular pathways.

Data Presentation

While specific IC50 values for this compound are not widely reported in publicly available literature, the following table provides representative IC50 values for the parent compound, Camptothecin (CPT), across various human cancer cell lines. This data serves as a critical benchmark for researchers evaluating the potency of this compound. It is anticipated that the IC50 values for this compound will be higher than those of Camptothecin in vitro, reflecting its nature as a prodrug that requires conversion to the active form.

| Cell Line | Cancer Type | IC50 of Camptothecin (nM) | Incubation Time (hours) |

| HT-29 | Colon Carcinoma | 37 - 48 | Not Specified |

| LOX | Melanoma | 37 - 48 | Not Specified |

| SKOV3 | Ovarian Cancer | 37 - 48 | Not Specified |

| HeLa | Cervical Cancer | 80 (0.08 µg/ml) | 48 |

| MCF-7 | Breast Cancer | 570 (0.57 µM) | 10 |

Note: The IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific formulation of the compound used.[1][4]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound

-

Camptothecin (as a positive control)

-

Selected human cancer cell line (e.g., HT-29, HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), pH 7.4